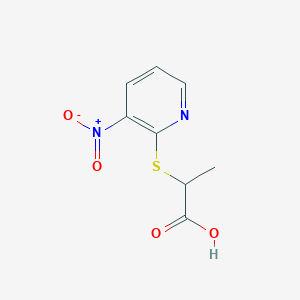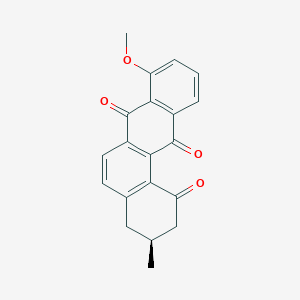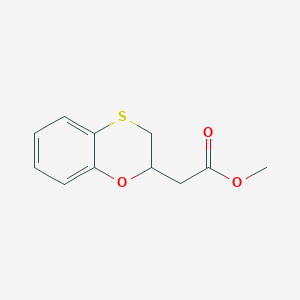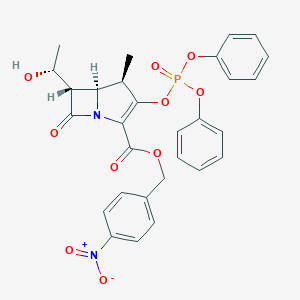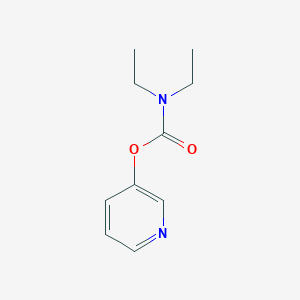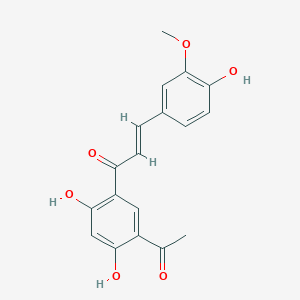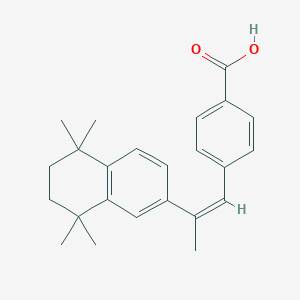
(Z)-4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl)benzoic acid, also known as TTA or Wy-14643, is a synthetic peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation and cell differentiation. TTA has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer.
Applications De Recherche Scientifique
Retinoid Biological Activity
A series of analogues of this compound have been synthesized and screened for retinoid biological activity. The study found that geometric constraints imposed by the retinoid receptor significantly influence the biological activity of these compounds (Dawson et al., 1989).
RXR-Selective Compounds
Research into retinoid X receptor (RXR)-selective compounds based on structural modifications of this compound has demonstrated its significance in pharmacology. These compounds provide insights into the biological roles of individual retinoid receptors (Boehm et al., 1994).
Structure-Activity Relationships
The structure-activity relationships of certain derivatives of this compound have been explored, revealing their potential in inducing differentiation in human leukemia cells, highlighting their pharmacological importance (Kagechika et al., 1989).
Conformational Effects on Receptor Selectivity
Conformational analysis of (E)- and (Z)-stilbenecarboxylic acids, related to this compound, indicates that the appropriate ligand can separate RAR and RXR response pathways, providing a pathway to developing retinoids with selective biological activities (Jong et al., 1993).
Synthetic Analogs for Receptor Selectivity
Synthesis of synthetic analogs of this compound has led to the discovery of RAR and RXR class- and subtype-selective retinoids. These discoveries are significant for understanding the transcriptional mechanisms of retinoids (Dawson & Zhang, 2002).
Anti-Angiogenic Activity
Novel synthetic retinoids derived from this compound have shown anti-angiogenic effects in vivo. This suggests their potential therapeutic efficacy in angiogenesis-dependent disorders, including various types of cancers (Oikawa et al., 1993).
Retinoid Receptor Agonists
Compounds with meta-substituted aromatic ring bridges related to this compound function as retinoid receptor panagonists. They activate both retinoic acid and retinoid X receptors, indicating their potential in retinoid drug development (Dawson et al., 2000).
Propriétés
Numéro CAS |
110917-84-5 |
|---|---|
Nom du produit |
(Z)-4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl)benzoic acid |
Formule moléculaire |
C24H28O2 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
4-[(Z)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C24H28O2/c1-16(14-17-6-8-18(9-7-17)22(25)26)19-10-11-20-21(15-19)24(4,5)13-12-23(20,2)3/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b16-14- |
Clé InChI |
FOIVPCKZDPCJJY-PEZBUJJGSA-N |
SMILES isomérique |
C/C(=C/C1=CC=C(C=C1)C(=O)O)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
SMILES |
CC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
SMILES canonique |
CC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



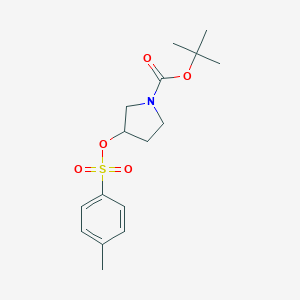
![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)

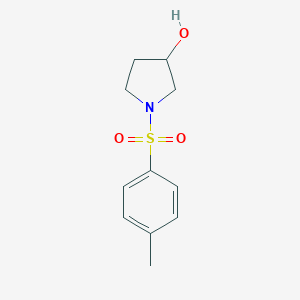

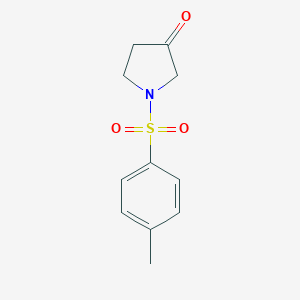

![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
